Cas no 2138304-03-5 (Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl-)

Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl-
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- Inchi: 1S/C9H12FNO2S/c1-7-3-4-9(10)8(5-7)6-14(12,13)11-2/h3-5,11H,6H2,1-2H3
- InChI Key: XYQMGSLNRMBCQH-UHFFFAOYSA-N
- SMILES: C1(CS(NC)(=O)=O)=CC(C)=CC=C1F
Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680127-0.05g |
1-(2-fluoro-5-methylphenyl)-N-methylmethanesulfonamide |
2138304-03-5 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-680127-2.5g |
1-(2-fluoro-5-methylphenyl)-N-methylmethanesulfonamide |
2138304-03-5 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-680127-10.0g |
1-(2-fluoro-5-methylphenyl)-N-methylmethanesulfonamide |
2138304-03-5 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-680127-0.25g |
1-(2-fluoro-5-methylphenyl)-N-methylmethanesulfonamide |
2138304-03-5 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-680127-5.0g |
1-(2-fluoro-5-methylphenyl)-N-methylmethanesulfonamide |
2138304-03-5 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-680127-1.0g |
1-(2-fluoro-5-methylphenyl)-N-methylmethanesulfonamide |
2138304-03-5 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-680127-0.1g |
1-(2-fluoro-5-methylphenyl)-N-methylmethanesulfonamide |
2138304-03-5 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-680127-0.5g |
1-(2-fluoro-5-methylphenyl)-N-methylmethanesulfonamide |
2138304-03-5 | 95.0% | 0.5g |
$946.0 | 2025-03-12 |
Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- Related Literature
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl-
Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- (CAS No. 2138304-03-5): A Comprehensive Overview
Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 2138304-03-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and utility in drug development. The presence of a fluoro substituent at the 2-position and dimethyl groups at the 5-position introduces unique electronic and steric properties, making it a promising candidate for further investigation in medicinal chemistry.
The structural features of Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- contribute to its potential as a pharmacophore in the design of novel therapeutic agents. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity to biological targets. In recent years, there has been a surge in research focusing on fluorinated sulfonamides due to their improved pharmacokinetic profiles and enhanced biological activity.
Recent studies have highlighted the importance of fluorinated sulfonamides in the development of targeted therapies. For instance, researchers have explored the use of such compounds in inhibiting specific enzymes involved in cancer progression. The dimethyl groups at the 5-position of the benzene ring further modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological targets. This structural diversity allows for fine-tuning of the compound's properties to optimize its therapeutic efficacy.
In addition to its potential in oncology, Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- has shown promise in other therapeutic areas. For example, its derivatives have been investigated for their antimicrobial properties against drug-resistant bacteria. The fluoro group enhances the compound's ability to disrupt bacterial cell wall synthesis and metabolic pathways, making it an attractive candidate for developing new antibiotics.
The synthesis of Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic approaches not only facilitate the production of the compound but also provide insights into its structural elucidation and mechanistic understanding.
The pharmacological evaluation of Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- has revealed intriguing interactions with various biological targets. Preclinical studies have demonstrated its ability to modulate enzyme activity and signal transduction pathways relevant to diseases such as diabetes and neurodegenerative disorders. The fluoro substituent plays a crucial role in enhancing binding affinity to these targets, thereby improving therapeutic outcomes.
The regulatory landscape for pharmaceutical compounds like Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- is stringent and requires thorough characterization and safety testing before clinical application. Researchers must adhere to Good Manufacturing Practices (GMP) and comply with international guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that pharmaceutical compounds are safe and effective for human use.
The future prospects of Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug design and delivery systems may further enhance its efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality.
In conclusion, Benzenemethanesulfonamide, 2-fluoro-N,5-dimethyl- represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its synthesis, pharmacological properties, and regulatory considerations underscore its importance as a compound worthy of further investigation in the quest for novel treatments for various diseases.
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